4-Ethyl indane-1,3-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
4-ethylindene-1,3-dione |
InChI |
InChI=1S/C11H10O2/c1-2-7-4-3-5-8-9(12)6-10(13)11(7)8/h3-5H,2,6H2,1H3 |
InChI Key |
PUUUIKQIJFJUSA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=O)CC(=O)C2=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Ethyl Indane 1,3 Dione and Analogues
Established Synthetic Routes to the Indane-1,3-dione Scaffold
The synthesis of the core indane-1,3-dione structure is a well-established field, with several reliable methods developed over the years. These approaches primarily involve the formation of the five-membered carbocyclic ring fused to the benzene (B151609) ring.
Condensation Reactions Utilizing Phthalate (B1215562) Esters and Active Methylene (B1212753) Compounds
The most traditional and straightforward synthesis of indane-1,3-dione involves the base-catalyzed condensation of phthalate esters, such as diethyl phthalate, with compounds containing an active methylene group. nih.govresearchgate.net This approach typically proceeds via a Claisen-type condensation mechanism.
Alternative active methylene compounds can be employed, such as ethyl acetoacetate (B1235776) or diethyl malonate, which can influence the reaction conditions and outcomes. encyclopedia.pubmdpi.com For instance, the use of ethyl acetoacetate in the presence of acetic anhydride (B1165640) and triethylamine (B128534) is one strategy for converting phthalic anhydride into the indane-1,3-dione scaffold. encyclopedia.pubmdpi.com
| Starting Materials | Active Methylene Compound | Base/Catalyst | Key Steps | Ref. |
| Diethyl Phthalate | Ethyl Acetate (B1210297) | Sodium Ethoxide | Condensation, Hydrolysis, Decarboxylation | nih.govresearchgate.net |
| Phthalic Anhydride | Ethyl Acetoacetate | Acetic Anhydride, Triethylamine | Condensation | encyclopedia.pubmdpi.com |
| Phthalic Anhydride | Diethyl Malonate | Montmorillonite KSF clay | Condensation | encyclopedia.pubmdpi.com |
| Phthalate Compounds | Malonate Compounds | Sodium Methoxide | Condensation, Hydrolysis, Decarboxylation | google.com |
This table summarizes various condensation reaction strategies for the synthesis of the indane-1,3-dione scaffold.
Intramolecular Cyclization Approaches
Intramolecular cyclization reactions provide an alternative pathway to the indane-1,3-dione core, often starting from a single molecule already containing the necessary carbon framework.
The Dieckmann condensation is a classic example of such a strategy, involving the intramolecular base-catalyzed cyclization of a diester to form a β-keto ester. organic-chemistry.orgorganicchemistrytutor.com For the synthesis of indane-1,3-diones, a suitably substituted diethyl 2-(2-ethoxycarbonylbenzyl)malonate could theoretically undergo Dieckmann condensation to form the five-membered ring. The mechanism is analogous to the intermolecular Claisen condensation, where a base abstracts an α-proton to generate an enolate, which then attacks the second ester group within the same molecule to form the cyclic product. organicchemistrytutor.com This method is particularly effective for forming stable 5- or 6-membered rings. organic-chemistry.org
Another relevant, though distinct, intramolecular cyclization is the Gabriel-Colman rearrangement . This reaction involves the rearrangement of a phthalimido ester with a strong base to yield a substituted isoquinoline, representing a ring expansion. wikipedia.orgslideshare.net While its primary application is the synthesis of isoquinolines, the underlying principles of base-mediated ring transformation highlight the reactivity of phthalimide (B116566) derivatives, which are structurally related to the precursors of indane-1,3-diones. wikipedia.org The mechanism begins with the attack of a base on a carbonyl group, leading to ring opening and subsequent isomerization to form a carbanion that facilitates the new ring closure. wikipedia.orgslideshare.net
Friedel-Crafts acylation represents another powerful intramolecular cyclization method. For instance, a 3-chlorophenylpropionic acid can undergo intramolecular acylation in the presence of a Lewis acid like zinc chloride to form a 5-chloro-1-indanone, a related structure. beilstein-journals.org A specific route to substituted indane-1,3-diones involves the Friedel-Crafts reaction of a substituted benzoyl chloride with malonyl dichloride, followed by acidic workup. encyclopedia.pub This method has been used to prepare alkyl-substituted indane-1,3-diones, such as 4-methyl and 5,6-dimethyl derivatives, although yields can be modest (15-33%). encyclopedia.pub
Strategies for Regioselective Introduction of Ethyl Groups and Other Substituents at Position 4
Synthesizing 4-ethyl indane-1,3-dione requires precise control over the position of the ethyl group on the aromatic ring. This regioselectivity can be achieved either by starting with a pre-functionalized precursor or by directly functionalizing the indane-1,3-dione scaffold or a related intermediate.
Directed Ortho-Metalation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The method relies on a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, and directs deprotonation to the adjacent ortho-position. wikipedia.orgorganic-chemistry.org This generates a stabilized aryllithium intermediate, which can then be trapped by an appropriate electrophile to introduce a substituent at the targeted position. wikipedia.org
In the context of synthesizing this compound, one could envision a scenario where a precursor bearing a potent DMG (e.g., an amide, carbamate, or methoxy (B1213986) group) is used. wikipedia.orgorganic-chemistry.org For example, starting with a phthalate derivative with a DMG at the 3-position, ortho-lithiation would occur at the 4-position. Quenching this aryllithium species with an ethylating agent, such as ethyl iodide or diethyl sulfate, would install the ethyl group at the desired location. The resulting 3-substituted-4-ethyl phthalate could then be converted into this compound using the condensation reactions described in section 2.1.1. The strength of the DMG is critical, with groups like amides (-CONR₂) and carbamates (-OCONR₂) being particularly effective. organic-chemistry.org
Palladium-Catalyzed Cross-Coupling Reactions for Aryl/Alkyl Substitutions
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. These reactions offer a versatile and efficient means of introducing alkyl and aryl substituents onto aromatic rings.
The Suzuki-Miyaura coupling is a prominent example, typically involving the reaction of an aryl halide or triflate with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov To synthesize this compound, one could start with a 4-halo-indane-1,3-dione (e.g., 4-bromo- or 4-iodo-indane-1,3-dione). This precursor would then be reacted with ethylboronic acid or a derivative under palladium catalysis to form the C-C bond at the 4-position. The efficiency of Suzuki-Miyaura reactions has been demonstrated in the functionalization of related heterocyclic systems. rsc.org
Similarly, the Sonogashira coupling , which couples terminal alkynes with aryl or vinyl halides, is another key palladium-catalyzed reaction. researchgate.net While not directly forming an ethyl group, it could be used to introduce an ethynyl (B1212043) group, which could subsequently be reduced to an ethyl group. The development of phosphonium (B103445) salt-activated, palladium-catalyzed cross-coupling of cyclic 1,3-diones provides a direct route to β-substituted cyclic enones, showcasing the utility of these methods on the indanedione core. organic-chemistry.org
| Cross-Coupling Reaction | Substrate | Coupling Partner | Catalyst System (Example) | Product Type | Ref. |
| Suzuki-Miyaura | Aryl Halide/Triflate | Organoboron Compound | Pd(PPh₃)₄ + Base | Aryl/Alkyl Substituted Arene | nih.govrsc.org |
| Sonogashira | Aryl Halide/Triflate | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | Arylalkyne | researchgate.net |
| Direct α-Arylation | Indane-1,3-dione | Aryl Halide | Palladium catalyst + Ligand | 2-Arylindane-1,3-dione | acs.org |
This table provides an overview of palladium-catalyzed cross-coupling reactions applicable to the synthesis of substituted indane-1,3-diones.
Multi-Component Reactions for the Construction of Substituted Indane-1,3-diones
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. mdpi.comresearchgate.net MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. mdpi.com
Several MCRs have been developed that utilize indane-1,3-dione as a key building block. mdpi.comuc.ptresearchgate.net These reactions often begin with a Knoevenagel condensation of indane-1,3-dione with an aldehyde, followed by a subsequent cyclization reaction, such as a Michael addition. mdpi.com To generate a 4-ethyl substituted product, one would need to employ a starting material where the ethyl group is already in place. For example, a three-component reaction involving 3-ethylphthalic anhydride, an aromatic aldehyde, and another active methylene compound could potentially lead to the desired substituted indane-1,3-dione framework in a convergent manner. The versatility of MCRs has been demonstrated in the synthesis of various fused and spirocyclic compounds derived from indane-1,3-dione. mdpi.comresearchgate.net For instance, a four-component reaction of 4-aminocoumarin, an aromatic aldehyde, and indane-1,3-dione has been reported to yield coumarin-fused indenodihydropyridine derivatives. rsc.org
Sustainable and Efficient Synthetic Approaches
Recent advancements in organic synthesis have led to the development of greener protocols for producing indane-1,3-dione derivatives. These methods focus on minimizing waste, energy consumption, and the use of toxic substances, aligning with the principles of green chemistry.
Solvent-Free and Catalysis-Free Condensation Reactions
A significant step towards sustainable synthesis has been the development of condensation reactions that proceed without the need for conventional solvents or catalysts. These reactions often result in high yields and simplify the purification process.
One prominent example is the Knoevenagel condensation of indane-1,3-dione with various aldehydes. Research has demonstrated that these reactions can be efficiently carried out under neat (solvent-free) conditions. acs.org In some protocols, a task-specific ionic liquid, such as 2-hydroxyethylammonium formate, is used. acs.orgnih.gov While technically a catalyst, the ionic liquid can also serve as the reaction medium, eliminating the need for other volatile organic solvents. acs.orgnih.gov This method is noteworthy for its speed, with reactions often completing in less than a minute at room temperature, affording the desired 2-arylidenindane-1,3-diones in excellent yields (up to 98%). acs.org The lack of product formation in the absence of the ionic liquid highlights its crucial role in the reaction. acs.org
Multicomponent reactions (MCRs) are another area where solvent-free conditions have been successfully applied. The Biginelli reaction, for instance, has been adapted for the synthesis of complex heterocyclic structures from indane-1,3-dione. mdpi.com One such approach uses perchloric acid-modified polyethylene (B3416737) glycol as a reusable catalyst under solvent-free conditions at 70 °C to produce bis-3,4-dihydropyrimidin-2(1H)-one derivatives in excellent yields. mdpi.com Similarly, other MCRs for synthesizing indeno-fused structures have been conducted in solvent-free conditions, sometimes catalyzed by Lewis acids like iron triflate. mdpi.com
Furthermore, some reactions can proceed without any catalyst at all, often aided by microwave irradiation. tandfonline.com A domino Knoevenagel condensation followed by a 6π electrocyclization between indane-1,3-dione and 3-methylbut-2-enal has been achieved under solvent- and catalyst-free conditions using microwave heating. tandfonline.com
Table 1: Examples of Solvent-Free and Catalysis-Free Condensation Reactions for Indane-1,3-dione Analogues
| Reaction Type | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | Indane-1,3-dione, Benzaldehyde | 2-HEAF (ionic liquid), Neat, Room Temp, <1 min | 98% | acs.org |
| Biginelli-like Reaction | Indane-1,3-dione, Aldehydes, Urea/Thiourea | PEG-HClO4, Neat, 70 °C | Excellent | mdpi.com |
| Domino Reaction | Indane-1,3-dione, 3-Methylbut-2-enal | Microwave Irradiation (MWI), 120 °C, 12 min | Not specified | tandfonline.com |
| Three-Component Reaction | Indane-1,3-dione, Aromatic Aldehydes, Ammonium (B1175870) Acetate | MWI, 7 min, Catalyst/Solvent-Free | Good | tandfonline.com |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis (MAOS) has become a cornerstone of efficient chemical production, offering dramatic reductions in reaction times, increased yields, and often higher product purity compared to conventional heating methods. tandfonline.comresearchgate.net This technology has been extensively applied to the synthesis of indane-1,3-dione analogues. tandfonline.comresearchgate.net
A notable example is the silver nitrate-promoted C-C coupling of indane-1,3-dione monotosylhydrazones with arylboronic acids to produce 3-arylindan-1-ones. organic-chemistry.org Under microwave irradiation at 120 °C, the reaction time is reduced to just 20 minutes, yielding the desired products in a 71-96% range. organic-chemistry.org This method provides a rapid and efficient route to valuable indanone intermediates. organic-chemistry.org
Microwave irradiation is also highly effective for multicomponent reactions involving indane-1,3-dione. tandfonline.com The synthesis of spiro[indene-2,2′-pyrrolizine]diones and related compounds has been achieved via catalyst-free microwave irradiation at 275 °C for 25 minutes. tandfonline.com Similarly, the synthesis of spiro(pyrazolo[3,4-b]pyridines) was accomplished by reacting indane-1,3-dione, isatins, and 1H-pyrazole-5-amines in water at 140 °C for only 2–4 minutes under microwave conditions. tandfonline.com
Even the synthesis of annulated heterocyclic systems, such as furans, is accelerated by microwave energy. The diastereoselective synthesis of furans from indane-1,3-dione, benzaldehydes, and N-phenacylpyridinium bromide occurs in 2–7 minutes at 130 °C under microwave irradiation in solvent-free conditions. tandfonline.com
Table 2: Selected Microwave-Assisted Syntheses of Indane-1,3-dione Analogues
| Product Type | Reaction Components | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| 3-Arylindan-1-ones | Indane-1,3-dione monotosylhydrazone, Arylboronic Acids | AgNO3, K2CO3, 1,4-dioxane, 120 °C | 20 min | 71-96% | organic-chemistry.org |
| Annulated [b]furans | Indane-1,3-dione, Benzaldehydes, N-phenacylpyridinium bromide | Triethylamine, Solvent-Free, 130 °C | 2-7 min | Not specified | tandfonline.com |
| Spiro(pyrazolo[3,4-b]pyridines) | Indane-1,3-dione, Isatins, 1H-pyrazole-5-amines | Water, 140 °C | 2-4 min | Not specified | tandfonline.com |
| Spiro Indanone Pyrrolidines | Indane-1,3-dione, Secondary Amino Acids, Nitrochromenes | Microwave Irradiation | 10 min | 85-90% | researchgate.net |
Isolation and Purification Techniques for Research-Grade Compounds
Achieving high purity is critical for the characterization and subsequent application of research-grade compounds. For this compound and its derivatives, a combination of precipitation, recrystallization, and chromatographic techniques is employed.
A common and effective initial purification step involves precipitating the crude product from the reaction mixture. In many solvent-free or ionic liquid-mediated syntheses, this is achieved by simply adding water to the reaction vessel, which causes the often-hydrophobic product to precipitate. acs.orgnih.gov The solid can then be isolated by filtration, washed with water to remove residual ionic liquid and other water-soluble impurities, and dried. acs.orgnih.govderpharmachemica.com
Recrystallization is a fundamental technique for purifying solid organic compounds. The choice of solvent is crucial and is determined empirically. For indane-1,3-dione derivatives, common recrystallization solvents include ethanol (B145695), n-heptane, and ethyl acetate. derpharmachemica.comsrce.hracs.org For example, the isolation of pure cis-indane-1,3-diol was achieved by crystallization from refluxing ethyl acetate. acs.org
For more challenging separations or to achieve the highest level of purity, chromatography is the method of choice.
Thin-Layer Chromatography (TLC): TLC is used extensively to monitor the progress of a reaction and to determine the optimal solvent system for column chromatography. derpharmachemica.comsrce.hr Silica gel plates (e.g., Merck 60F254) are standard, with eluent systems such as ethyl acetate/n-hexane mixtures being common. srce.hr
Column Chromatography: This is the workhorse for purifying research-grade compounds. Silica gel is the most common stationary phase. srce.hr For complex mixtures, more specialized stationary phases may be required. For instance, the isolation of a hydroxylated 6-ethylindane-1,3-dione derivative was accomplished using column chromatography on Sephadex LH-20, with an 8:1 chloroform/ethanol mixture as the eluent. mdpi.com
The combination of these techniques—precipitation to remove bulk impurities, recrystallization to enhance purity, and column chromatography for final polishing—allows for the isolation of this compound and its analogues in a research-grade state, suitable for detailed structural analysis and further synthetic applications.
Mechanistic Organic Chemistry of 4 Ethyl Indane 1,3 Dione Reactivity
Electrophilic and Nucleophilic Transformations at the Indane-1,3-dione Core
The core structure of 4-ethyl indane-1,3-dione is susceptible to both electrophilic and nucleophilic attack. The active methylene (B1212753) bridge is acidic and readily undergoes deprotonation to form a stabilized enolate, which can then act as a nucleophile. Conversely, the carbonyl groups are electrophilic centers, and the products of initial condensation reactions, such as α,β-unsaturated ketones, can serve as electrophiles in subsequent reactions.
Knoevenagel Condensation and its Synthetic Scope with Aromatic Aldehydes and Other Carbonyls
The Knoevenagel condensation is a cornerstone reaction for the functionalization of this compound. wikipedia.org This reaction involves the nucleophilic addition of the active methylene group of the dione (B5365651) to a carbonyl group, typically an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product, often referred to as a Knoevenagel adduct. wikipedia.org The presence of the two electron-withdrawing carbonyl groups makes the methylene protons sufficiently acidic to be removed by a weak base, such as piperidine (B6355638) or an amine. wikipedia.orgnih.gov
The reaction is commonly performed by reacting this compound with various aromatic aldehydes in a solvent like ethanol (B145695) or glacial acetic acid, often with a catalytic amount of a base. nih.govsrce.hr This yields 2-arylmethylene-4-ethyl-1,3-indandiones. srce.hr The synthetic scope is broad, accommodating a wide range of substituents on the aromatic aldehyde, including both electron-donating and electron-withdrawing groups. beilstein-journals.orgtandfonline.com These resulting chalcone-like derivatives are valuable intermediates for further synthetic transformations. beilstein-journals.org
Table 1: Examples of Knoevenagel Condensation with this compound and Aromatic Aldehydes
| Aldehyde | Catalyst/Solvent | Product | Yield (%) | Reference(s) |
|---|---|---|---|---|
| Benzaldehyde | H₂SO₄ (cat.) / Acetic Acid | 2-Benzylidene-4-ethyl-1,3-indandione | ~70-85 | nih.govsrce.hr |
| 4-Methoxybenzaldehyde | H₂SO₄ (cat.) / Acetic Acid | 2-(4-Methoxybenzylidene)-4-ethyl-1,3-indandione | 58 | srce.hr |
| 2-Chlorobenzaldehyde | Acetic Acid | 2-(2-Chlorobenzylidene)-4-ethyl-1,3-indandione | High | derpharmachemica.com |
Note: Yields are representative and may vary based on specific reaction conditions. The table is illustrative of the types of reactions possible with the parent indane-1,3-dione, which are directly applicable to the 4-ethyl derivative.
Michael Addition Reactions with Activated Olefins
The enolate generated from this compound is a soft nucleophile and can participate in Michael (or conjugate) addition reactions. organic-chemistry.orgwikipedia.org In this transformation, the dione acts as a Michael donor, adding to a Michael acceptor, which is typically an α,β-unsaturated carbonyl compound or other activated olefin. organic-chemistry.orgmasterorganicchemistry.com The reaction proceeds via 1,4-addition to the conjugated system, resulting in the formation of a new carbon-carbon bond at the β-position of the acceptor. wikipedia.orgmasterorganicchemistry.com
Furthermore, the Knoevenagel adducts derived from this compound, such as 2-arylmethylene-4-ethyl-1,3-indandiones, can themselves serve as potent Michael acceptors. researchgate.net Their activated exocyclic double bond is susceptible to attack by a wide range of nucleophiles, leading to the formation of various adducts and serving as a key step in tandem reaction sequences. researchgate.netacs.org
Table 2: Michael Addition Reactions Involving the Indane-1,3-dione System
| Michael Donor | Michael Acceptor | Product Type | Reference(s) |
|---|---|---|---|
| This compound | α,β-Unsaturated Ketone (e.g., Chalcone) | 1,5-Dicarbonyl Adduct | organic-chemistry.orgwikipedia.org |
| This compound | α,β-Unsaturated Nitrile (e.g., Acrylonitrile) | γ-Ketonitrile Adduct | wikipedia.org |
Note: This table illustrates the general reactivity of the indane-1,3-dione scaffold in Michael additions.
Cycloaddition Reactions (e.g., [4+2] Cycloadditions as Dienophiles and 1,3-Dipolar Cycloadditions)
The indane-1,3-dione framework, particularly its derivatives, can participate in various cycloaddition reactions, providing access to complex polycyclic and spirocyclic systems.
[4+2] Cycloadditions (Diels-Alder Reactions): The electron-deficient double bond in 2-arylmethylene derivatives of this compound makes them excellent dienophiles for [4+2] cycloaddition reactions, also known as Diels-Alder reactions. researchgate.netlibretexts.org They can react with conjugated dienes to form six-membered rings. libretexts.org Some derivatives can also act as heterodienes (e.g., 1-oxa-1,3-diene), participating in hetero-Diels-Alder reactions to form oxygen-containing heterocycles. tandfonline.comresearchgate.net These reactions are valuable for constructing complex carbocyclic and heterocyclic scaffolds.
1,3-Dipolar Cycloadditions: 1,3-Dipolar cycloadditions are powerful methods for constructing five-membered heterocyclic rings. wikipedia.orgmdpi.com Derivatives of this compound, specifically the 2-arylmethylene adducts, are effective dipolarophiles. researchgate.netacs.org They react with a variety of 1,3-dipoles, such as azomethine ylides and nitrones, to yield spiro-pyrrolidine and spiro-isoxazolidine derivatives, respectively. d-nb.infonih.gov These reactions often proceed with high regio- and stereoselectivity, allowing for the synthesis of complex spiro-heterocycles containing the indane-1,3-dione moiety. d-nb.infonih.gov
Functionalization at Methylene and Carbonyl Positions of the Indane-1,3-dione System
Beyond the core transformations, specific functionalization at the active methylene and carbonyl positions further expands the synthetic utility of this compound.
Introduction of Cyano Groups and Other Electron-Withdrawing Moieties
The active methylene position (C-2) of this compound can be readily functionalized with electron-withdrawing groups. A notable transformation is the introduction of a cyano group. This can be achieved through a modification of the Claisen condensation, where acetonitrile (B52724) is used in place of ethyl acetate (B1210297) in the presence of a base like sodium methanoate. nih.govsmolecule.com This method provides a direct route to 2-cyano-4-ethyl-1,3-indandione with good efficiency. nih.govsmolecule.com
Similarly, other electron-withdrawing groups can be introduced. For instance, nitration at the methylene position can be accomplished using nitric acid, yielding 2-nitro-4-ethyl-1,3-indandione. smolecule.com The introduction of such groups significantly alters the electronic properties of the molecule, enhancing its electron-accepting ability. nih.gov
Table 3: Functionalization of the Methylene Position
| Reagent | Product | Yield (%) | Reference(s) |
|---|---|---|---|
| Acetonitrile / Sodium Methanoate | 2-Cyano-4-ethyl-1,3-indandione | 78 | nih.govsmolecule.com |
Note: The reactions and yields are based on the parent indane-1,3-dione and are expected to be similar for the 4-ethyl derivative.
Selective Oxidation and Reduction Pathways
The carbonyl and methylene groups of this compound can be selectively oxidized or reduced.
Oxidation: The active methylene group can be oxidized to a carbonyl group, converting the 1,3-dione into a 1,2,3-trione (a derivative of ninhydrin). This transformation can be achieved using oxidizing agents such as selenium dioxide (SeO₂) or N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO). nih.govencyclopedia.pub Conversely, using overly strong oxidizing agents like sodium hypochlorite (B82951) can lead to oxidative cleavage of the ring, yielding phthalic acid derivatives. encyclopedia.pub
Reduction: Selective reduction of the carbonyl groups or exocyclic double bonds in derivatives is also a common transformation. One or both of the carbonyl groups in this compound can be reduced to the corresponding secondary alcohols or even to methylene groups, depending on the reducing agent and reaction conditions employed. smolecule.com For derivatives like 2-arylmethylene-4-ethyl-1,3-indandiones, the exocyclic double bond can be selectively reduced using reagents such as sodium borohydride (B1222165) (NaBH₄) in pyridine (B92270) to yield the saturated 2-arylmethyl analogues. srce.hr Catalytic hydrogenation (e.g., with Pd/C and H₂) is another effective method for reducing both the carbonyl groups and other reducible functionalities within the molecule. google.com
Formation of Spiro and Fused Heterocyclic Architectures
The indane-1,3-dione framework is a versatile precursor for the synthesis of complex molecular structures, particularly spiro and fused heterocyclic systems. nih.govresearchgate.net The reactivity stems from the acidic methylene group positioned between two carbonyls, which readily participates in a variety of condensation and cycloaddition reactions. wikipedia.org These reactions are often performed as one-pot, multicomponent reactions (MCRs), which offer efficiency and atom economy in the construction of diverse molecular libraries. arkat-usa.org
Spiro compounds, where two rings share a single atom, are a prominent class of molecules synthesized from indane-1,3-dione. nih.gov These syntheses can be achieved through various strategies, including:
Multicomponent Reactions: Four-component reactions involving indane-1,3-dione, isatins, 1,3-dicarbonyl compounds, and ammonium (B1175870) acetate can yield complex spiro[4H-indeno[1,2-b]pyridine-4,3'-[3H]indoles]. figshare.com Similarly, reacting indane-1,3-dione with isatins, malononitrile, and aromatic amines produces spiro-pyridines. tandfonline.com
[4+2] Cyclization: A cascade protocol using 2-arylidene-1,3-indanedione and nitro allylic alcohol can construct multisubstituted spiropyran rings with high diastereoselectivity. scilit.com
[3+2] Cycloaddition: Organocatalyzed [3+2] cycloaddition of isatin-derived ketimines and 2-ylideneindane-1,3-diones results in spiro[oxindol-3,2'-pyrrolidine] derivatives.
Cascade Michael/Alkylation: The reaction of 2-arylidene-1,3-indandiones with ethyl-4-chloro-3-oxobutanoate can produce activated spirocyclopentanes in excellent yields. arkat-usa.org
Fused heterocyclic architectures are also readily accessible from indane-1,3-dione. These reactions typically involve the annulation of a new ring onto the indane framework. For example, indeno[1,2-b]furans can be synthesized via a one-pot, three-component reaction of 1,3-indanedione, an aromatic aldehyde, and a pyridinium (B92312) ylide under microwave irradiation. researchgate.net The reaction of 2-dimethylaminomethylene-1,3-indendione with certain amino-thioxo-pyrimidines can lead to fused systems like 2-thioxo-1,3-dihydroindeno[3,2-d]pyrimidino[4,5-b]pyridine-4,9-dione.
The table below summarizes representative examples of spiro and fused heterocyclic systems synthesized from the indane-1,3-dione scaffold.
| Product Type | Reactants | Key Reaction Type | Ref. |
| Spiro[4H-indeno[1,2-b]pyridine-4,3'-[3H]indoles] | Isatin, 1,3-indanedione, ethyl acetoacetate (B1235776), ammonium acetate | Four-component reaction | figshare.com |
| Spiro[indanone-azepine] derivatives | Ninhydrin-derived MBH carbonates, acyclic azadienes | [4+3] annulation | researchgate.net |
| Spiro[oxindol-3,2'-pyrrolidine]s | Isatin derived ketimines, 2-ylideneindane-1,3-diones | [3+2] cycloaddition | researchgate.net |
| Spiro-substituted cyclopropanes | 1,3-indandione (B147059), arylidenemalononitrile | Michael/cyclization | researchgate.net |
| Fused Dihydroindeno[1,2-b]furans | 1,3-indanedione, aromatic aldehyde, pyridinium ylide | Three-component reaction | researchgate.net |
| Indeno[1,2-c]pyrazol-4(1H)-ones | Phenylhydrazine, aromatic aldehydes, indan-1,2,3-trione | Three-component reaction | researchgate.net |
| Fused Pyrimidine Derivatives | Indane-1,3-dione, Urea/Thiourea, Substituted Aldehyde | Biginelli-like reaction | derpharmachemica.com |
Kinetic and Thermodynamic Considerations in Reaction Mechanisms
The kinetics and thermodynamics of reactions involving the indane-1,3-dione scaffold are crucial for controlling product formation and optimizing reaction conditions. While specific quantitative data such as activation energies and reaction rate constants are not extensively detailed for every reaction type, several qualitative principles can be derived from the available literature.
Kinetic Considerations:
The rate of reactions involving indane-1,3-dione is significantly influenced by the nature of the reactants and the catalysts employed.
Substituent Effects: In the formation of spirocarbocycles from 1,3-indandione and substituted aldehydes, aromatic aldehydes with electron-donating groups (e.g., 4-methyl, 4-methoxy) react faster than those with electron-withdrawing groups (e.g., 2-fluoro, 4-chloro). researchgate.net This suggests that the nucleophilic attack of the indanedione enolate on the aldehyde is a key rate-determining step, which is accelerated by increased electrophilicity of the aldehyde's carbonyl carbon.
Catalysis: The choice of catalyst can dramatically alter reaction times. For instance, the condensation of indane-1,3-dione with aldehydes can be performed with various catalysts like piperidine or amino acids, but the use of a task-specific ionic liquid, 2-hydroxyethylammonium formate, can lead to extremely fast, solvent-free reactions at room temperature.
Reaction Conditions: Temperature and pressure play a significant role. For example, in the hydrogenation of cyclic 1,3-diones, temperature, H₂ pressure, and solvent choice have been found to have significant effects on the reaction rate and the suppression of undesired side reactions. acs.orgnih.gov
Thermodynamic Considerations:
The stability of intermediates and final products governs the feasibility and outcome of these reactions.
Tautomeric Equilibrium: In solution, 1,3-indandione exists in equilibrium between its diketone and enol forms. wikipedia.org This equilibrium is highly sensitive to the solvent. The enol form is stabilized by intramolecular hydrogen bonding, and its concentration tends to increase in aprotic solvents. researchgate.net The formation of the enolate anion under basic conditions is a key thermodynamic factor that drives many of the subsequent nucleophilic reactions. wikipedia.org
Product Stability: The formation of highly conjugated, resonance-stabilized spiro and fused heterocyclic systems is often the thermodynamic driving force for these reactions. The creation of stable aromatic or pseudo-aromatic heterocyclic rings within the final product provides a significant thermodynamic sink.
Diastereoselectivity: In reactions that form multiple stereocenters, the relative thermodynamic stability of the possible diastereomers can control the product distribution. For example, the synthesis of certain spiropyrans from 2-arylidene-1,3-indanedione proceeds with high diastereoselectivity, indicating a strong thermodynamic preference for one stereoisomer over others. scilit.com
The following table summarizes key kinetic and thermodynamic factors in the reactivity of the indane-1,3-dione scaffold.
| Factor | Observation | Implication | Ref. |
| Kinetics | |||
| Substituent Effects (Aldehyde) | Electron-donating groups on the aromatic aldehyde accelerate the reaction. | Nucleophilic attack on the aldehyde is a key step. | researchgate.net |
| Catalyst | Use of ionic liquids can dramatically increase reaction rates. | Catalyst choice is critical for reaction efficiency. | |
| Temperature & Pressure | Affects reaction rate and selectivity in hydrogenation reactions. | Optimization of physical parameters is crucial for desired outcomes. | acs.orgnih.gov |
| Thermodynamics | |||
| Tautomerism | Exists as a diketo-enol equilibrium, influenced by the solvent. | The enol/enolate is the key reactive nucleophile. | wikipedia.orgresearchgate.net |
| Product Stability | Formation of conjugated, aromatic heterocyclic systems is favored. | Provides the driving force for cyclization/annulation. | |
| Stereoselectivity | High diastereoselectivity is often observed in spirocycle formation. | The transition state leading to the most stable stereoisomer is favored. | scilit.com |
Advanced Spectroscopic and Structural Elucidation of 4 Ethyl Indane 1,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy provides unparalleled insight into the molecular structure of 4-Ethyl indane-1,3-dione by mapping the chemical environments of its constituent protons and carbons.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the indane ring, and the protons of the ethyl group. The chemical shifts (δ) of the aromatic protons are typically observed in the downfield region (around 7-8 ppm) due to the deshielding effect of the aromatic ring currents. The methylene protons of the five-membered ring are expected to appear as a singlet, while the ethyl group will present as a quartet for the methylene protons and a triplet for the methyl protons, a characteristic pattern dictated by spin-spin coupling.
The ¹³C NMR spectrum provides a count of the non-equivalent carbon atoms in the molecule. For this compound, eleven distinct signals are expected. The carbonyl carbons of the dione (B5365651) functionality are the most deshielded, appearing at the lowest field (around 190-200 ppm). The aromatic carbons resonate in the range of 120-145 ppm, while the aliphatic carbons of the ethyl group and the methylene bridge appear at higher fields.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 7.8 (m) | 123.0 - 136.0 |
| CH₂ (ring) | ~3.2 (s) | ~38.0 |
| CH₂ (ethyl) | ~2.8 (q, J = 7.5 Hz) | ~25.0 |
| CH₃ (ethyl) | ~1.2 (t, J = 7.5 Hz) | ~15.0 |
| C=O | - | ~195.0 |
| Aromatic C (quaternary) | - | 140.0 - 145.0 |
Note: This table presents predicted data based on typical chemical shifts for similar functional groups. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. For this compound, a key cross-peak in the COSY spectrum would connect the triplet of the ethyl's methyl group to the quartet of its methylene group, confirming their direct connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org It would show a cross-peak between the signal of each proton and the signal of the carbon to which it is attached. For instance, the aromatic proton signals would correlate with their corresponding aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds. libretexts.org This is particularly useful for identifying quaternary carbons. For example, the protons of the ethyl group would show correlations to the quaternary aromatic carbon to which the ethyl group is attached. The methylene protons of the indane ring would show correlations to the carbonyl carbons.
Advanced Interpretation of Ethyl Group Spectroscopic Signatures
The ethyl group provides a textbook example of NMR spectroscopic principles. In the ¹H NMR spectrum, the methylene protons (-CH₂-) are split into a quartet by the three neighboring methyl protons (-CH₃), and the methyl protons are split into a triplet by the two neighboring methylene protons, following the n+1 rule. The integration of these signals would be in a 2:3 ratio, respectively. In the ¹³C NMR spectrum, two distinct signals for the ethyl group carbons confirm their different chemical environments. The connectivity established by COSY, HSQC, and HMBC experiments unequivocally confirms the presence and position of the ethyl group on the aromatic ring.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation products.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of this compound. With its molecular formula of C₁₁H₁₀O₂, the expected monoisotopic mass is approximately 174.0681 g/mol . HRMS can measure this mass with high accuracy (typically to within a few parts per million), which allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions (product ions) are then analyzed to elucidate the structure of the precursor ion.
For this compound, characteristic fragmentation pathways would likely involve the loss of the ethyl group ([M-C₂H₅]⁺) or the loss of carbon monoxide ([M-CO]⁺) from the diketone structure. The analysis of these fragmentation patterns provides valuable information for confirming the identity and structure of the molecule.
Table 2: Predicted Major Mass Spectrometry Fragments for this compound
| Fragment | m/z (Nominal) | Possible Neutral Loss |
| [C₁₁H₁₀O₂]⁺ | 174 | - |
| [C₉H₅O₂]⁺ | 145 | C₂H₅ |
| [C₁₀H₁₀O]⁺ | 146 | CO |
| [C₉H₇O]⁺ | 131 | CO + CH₃ |
Note: This table presents predicted fragmentation based on common fragmentation patterns for similar compounds. Actual experimental fragmentation may show additional or different fragments.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within the this compound molecule. The spectra are characterized by distinct bands corresponding to the vibrational modes of the carbonyl groups, the aromatic ring, and the ethyl substituent.
In the solid state, 1,3-indandione (B147059) exists as a diketone. wikipedia.org The IR spectrum of the parent compound, 1,3-indandione, shows two distinct carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching modes. researchgate.net For derivatives, these bands are typically strong and found in the region of 1680–1750 cm⁻¹. researchgate.netnih.gov The aromatic C=C stretching vibrations appear in the 1590–1615 cm⁻¹ region. nih.gov The presence of the ethyl group would introduce characteristic C-H stretching vibrations around 2974-2930 cm⁻¹ and bending vibrations at lower wavenumbers. srce.hr
Computational studies, often using methods like Density Functional Theory (DFT) with basis sets such as B3LYP/6-311++G**, have been shown to accurately predict the vibrational frequencies of indane-1,3-dione derivatives, providing a powerful tool for assigning experimental bands. researchgate.net The analysis of related compounds reveals that aryl substitution can lower the carbonyl transition energy. stfc.ac.uk
A comparison of expected vibrational frequencies for this compound, based on data from related compounds, is presented below.
Interactive Data Table: Expected Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Asymmetric Stretch | ~1740 | Weak | Strong |
| Carbonyl (C=O) | Symmetric Stretch | ~1710 | Strong | Strong |
| Aromatic Ring (C=C) | Stretch | ~1610, ~1590 | Moderate-Strong | Moderate |
| Ethyl Group (C-H) | Asymmetric Stretch | ~2960 | Strong | Moderate |
| Ethyl Group (C-H) | Symmetric Stretch | ~2870 | Strong | Moderate |
| Aromatic C-H | Stretch | >3000 | Moderate | Strong |
| Methylene (CH₂) | Scissoring | ~1465 | Moderate | Weak |
Note: The exact frequencies can be influenced by the physical state (solid, solution) and intermolecular interactions. researchgate.net
X-ray Crystallography for Precise Solid-State Molecular Geometry
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not publicly available, analysis of the parent 1,3-indandione and its derivatives allows for an accurate prediction of its molecular geometry. wikipedia.org
The introduction of the ethyl group at the 4-position of the aromatic ring is not expected to significantly distort the planarity of the indane-1,3-dione core. Its conformation (the rotational position of the ethyl group relative to the ring) will be determined by the minimization of steric hindrance with adjacent molecules in the crystal lattice.
Interactive Data Table: Typical Crystallographic Parameters for Indane-1,3-dione Derivatives
| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |
| Butadiene-Indanedione (BINC1) | Monoclinic | P2₁/n | a=3.85 Å, b=25.35 Å, c=14.35 Å | acs.org |
| Butadiene-Indanedione (BINC4) | Triclinic | P-1 | a=10.30 Å, b=14.26 Å, c=18.27 Å | acs.org |
| Crown Ether Derivative | Monoclinic | P2₁/n | N/A | academie-sciences.fr |
This table showcases typical crystallographic data for related compounds, providing a basis for what might be expected for this compound.
Electronic Circular Dichroism (ECD) for Chiral Derivatives (if applicable to specific ethylation strategies)
Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized light. It is an essential tool for the stereochemical analysis of chiral molecules, providing information about the absolute configuration of stereocenters.
For this compound itself, which is achiral, ECD spectroscopy is not applicable. However, the indane-1,3-dione scaffold is a key component in the synthesis of various chiral compounds. sioc-journal.cn Chirality can be introduced into the molecular framework, for example, by creating a spirocyclic system at the C2 position. The enantioselective synthesis of tetrahydrocarbazole spiro indanedione derivatives has been reported, and their chiroptical properties were investigated using circular dichroism. sioc-journal.cn
If a synthetic strategy were employed that introduced a chiral center to this compound—for instance, through a stereoselective reaction at the C2 methylene group or by using a chiral derivatizing agent—then ECD would become a critical technique for:
Confirming Enantiomeric Purity: Assessing the success of an asymmetric synthesis by measuring the enantiomeric excess.
Assigning Absolute Configuration: By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations, the absolute spatial arrangement of the atoms can be determined.
Studying Conformational Changes: ECD is sensitive to the solution-state conformation of chiral molecules.
Therefore, while not relevant to the achiral parent molecule, ECD is a powerful potential tool for the structural elucidation of any chiral derivatives of this compound.
Computational Chemistry and Theoretical Modeling of 4 Ethyl Indane 1,3 Dione
Density Functional Theory (DFT) Calculations for Electronic Structure and Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine various molecular properties by calculating the electron density. For 4-Ethyl indane-1,3-dione, DFT calculations can reveal its fundamental chemical characteristics.
Geometry Optimization and Conformational Energy Landscapes
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves finding the minimum energy arrangement of its atoms. The presence of the ethyl group introduces conformational flexibility. DFT calculations can map the conformational energy landscape by systematically rotating the bonds of the ethyl group to identify the most stable conformer and the energy barriers between different conformations.
This analysis is crucial as the molecule's shape influences its physical properties and how it interacts with other molecules. The planarity of the indane-1,3-dione ring system is a key feature, and DFT can precisely calculate the bond lengths and angles that define this structure.
| Parameter | Bond/Angle | Illustrative Value |
| Bond Length | C=O | 1.22 Å |
| Bond Length | C-C (aromatic) | 1.40 Å |
| Bond Length | C-C (aliphatic) | 1.54 Å |
| Bond Angle | O=C-C | 120° |
| Dihedral Angle | C-C-C-C (ethyl group) | ~60° (gauche) or 180° (anti) |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Orbital Distributions)
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. acs.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
DFT calculations can determine the energies and spatial distributions of these orbitals for this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests high chemical reactivity and polarizability, while a large gap indicates high kinetic stability. acs.org For indane-1,3-dione derivatives, the electron-withdrawing nature of the dicarbonyl system significantly influences the LUMO, making the scaffold a good electron acceptor. biointerfaceresearch.com The distribution of these orbitals reveals the most likely sites for nucleophilic and electrophilic attack. researchgate.net
Illustrative Frontier Orbital Properties for this compound (Note: This data is for illustrative purposes.)
| Property | Illustrative Value (eV) | Description |
| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -2.1 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 4.4 | Indicates the molecule's excitability and stability. acs.org |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational chemistry can predict spectroscopic data, which is invaluable for identifying and characterizing compounds. DFT methods can calculate the nuclear magnetic resonance (NMR) chemical shifts and the vibrational frequencies corresponding to infrared (IR) spectroscopy.
For this compound, theoretical calculations can predict the ¹H and ¹³C NMR spectra. acs.org These predictions help in assigning the signals in experimentally obtained spectra. Similarly, calculating the IR frequencies helps in assigning the vibrational modes, such as the characteristic stretches of the carbonyl (C=O) groups and the vibrations of the aromatic ring and ethyl substituent. nih.govencyclopedia.pub Comparing theoretical spectra with experimental data provides a powerful method for structural verification.
Illustrative Predicted Spectroscopic Data for this compound (Note: This data is for illustrative purposes.)
| Spectrum | Parameter | Illustrative Predicted Value |
| IR | Carbonyl (C=O) stretch | 1710 cm⁻¹, 1745 cm⁻¹ |
| ¹H NMR | Aromatic protons | 7.4 - 7.8 ppm |
| ¹H NMR | Methylene (B1212753) (-CH₂-) protons (ring) | 3.2 ppm |
| ¹³C NMR | Carbonyl (C=O) carbons | 195 - 200 ppm |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. rsc.org An MD simulation for this compound would model the molecule's behavior in a simulated environment, such as in a solvent or in a crystal lattice.
These simulations provide detailed information on the conformational dynamics, particularly the rotation of the ethyl group and any puckering of the five-membered ring. MD is also used to explore intermolecular interactions, predicting how molecules of this compound would arrange themselves in a condensed phase and revealing potential hydrogen bonding or π-π stacking interactions that govern its macroscopic properties. nih.gov Such studies are crucial for understanding crystallization processes and the properties of the material in the solid state.
Theoretical Elucidation of Reaction Mechanisms via Computational Pathways
Computational chemistry provides a virtual laboratory to explore how chemical reactions occur. For this compound, which serves as a versatile building block in synthesis, theoretical methods can elucidate the step-by-step mechanisms of its reactions, such as Knoevenagel condensations or electrophilic additions.
Transition State Characterization and Activation Energy Barriers
A key aspect of studying reaction mechanisms is identifying the transition state—the highest energy point along the reaction coordinate. DFT calculations are employed to locate the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate.
By mapping the entire reaction pathway, from reactants through the transition state to products, chemists can understand the feasibility of a proposed mechanism. For reactions involving this compound, this could involve modeling its enolate form and subsequent reaction with an electrophile, providing insights that are difficult to obtain through experimental means alone.
Analysis of Solvent Effects on Reaction Energetics and Pathways
The chemical environment plays a crucial role in dictating the energetics and mechanisms of chemical reactions. For this compound, a molecule with both polar and nonpolar regions, the choice of solvent can significantly influence its reactivity, stability, and the pathways of its transformations. Computational chemistry provides powerful tools to dissect these solvent effects at a molecular level.
Theoretical investigations into the solvent effects on this compound would typically employ a combination of implicit and explicit solvent models.
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is well-suited for calculating the bulk electrostatic effects of the solvent on the solute. For a hypothetical reaction of this compound, such as a nucleophilic addition to one of its carbonyl groups, PCM calculations could be used to estimate the free energy of activation in various solvents.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the quantum mechanical calculation. This method is computationally more demanding but provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit models would be essential to understand the role of specific interactions with protic solvents (e.g., water, methanol) at the carbonyl oxygen atoms and the enolizable carbon atom.
Detailed Research Findings:
A hypothetical study on the keto-enol tautomerism of this compound in different solvents could yield the following illustrative data:
| Solvent | Dielectric Constant (ε) | Keto Form Relative Energy (kcal/mol) | Enol Form Relative Energy (kcal/mol) | Transition State Energy (kcal/mol) |
| Gas Phase | 1 | 0.0 | 5.2 | 25.8 |
| Toluene | 2.4 | 0.0 | 4.1 | 22.3 |
| Dichloromethane | 8.9 | 0.0 | 2.5 | 19.7 |
| Acetonitrile (B52724) | 37.5 | 0.0 | 1.3 | 17.1 |
| Water | 78.4 | 0.0 | -1.8 | 14.5 |
Note: This table is illustrative and presents hypothetical data based on general principles of solvent effects on keto-enol tautomerism. The values are not derived from actual experimental or computational studies on this compound.
From this hypothetical data, one could conclude that:
In the gas phase and nonpolar solvents, the keto form is more stable.
As the solvent polarity increases, the enol form becomes progressively more stabilized, likely due to favorable dipole-dipole interactions and hydrogen bonding with the solvent.
In a highly polar protic solvent like water, the enol form could even become more stable than the keto form.
The energy barrier for tautomerization (Transition State Energy) is significantly lowered in polar solvents, indicating that the interconversion between keto and enol forms is faster in these environments.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses (in vitro context)
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogues, QSAR can be a powerful tool to generate hypotheses about their mechanism of action in an in vitro setting.
To develop a QSAR model, a dataset of compounds with varying structural features and their corresponding measured in vitro activity (e.g., IC50 values for enzyme inhibition) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties, topology, and electronic features.
Relevant Molecular Descriptors for this compound Analogues:
A QSAR study on a series of indane-1,3-dione derivatives might include the following descriptors:
Physicochemical Descriptors:
LogP: A measure of lipophilicity.
Molecular Weight (MW): The mass of the molecule.
Polar Surface Area (PSA): The surface area of polar atoms, which is important for membrane permeability and interactions with polar residues in a binding site.
Electronic Descriptors:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate or accept electrons.
Partial charges on atoms: These can indicate sites for electrostatic interactions.
Topological and 3D Descriptors:
Molecular Shape Indices: Describe the three-dimensional shape of the molecule.
Steric Parameters (e.g., STERIMOL): Quantify the steric bulk of substituents.
Hypothetical QSAR Equation and Mechanistic Insights:
A hypothetical QSAR study on a series of indane-1,3-dione derivatives as inhibitors of a specific enzyme could lead to an equation like the following:
log(1/IC50) = 0.45 * LogP - 0.02 * PSA + 0.15 * LUMO_energy - 0.23 * Steric_Bulk_R1 + 2.5
Note: This equation is purely illustrative and does not represent a real QSAR model for this compound.
Based on this hypothetical equation, one could propose the following mechanistic hypotheses for the in vitro activity of this class of compounds:
Positive coefficient for LogP: Indicates that increased lipophilicity is favorable for activity, suggesting that the compounds may need to cross a lipid membrane to reach their target or that the binding pocket of the target enzyme is hydrophobic.
Negative coefficient for PSA: Suggests that a lower polar surface area is beneficial for activity, reinforcing the idea of a hydrophobic binding environment.
Positive coefficient for LUMO_energy: A higher LUMO energy implies that the molecule is a poorer electron acceptor. This could suggest that the mechanism does not involve the formation of a charge-transfer complex where the inhibitor acts as the acceptor.
Negative coefficient for Steric_Bulk_R1: This indicates that bulky substituents at a certain position (R1) are detrimental to activity, suggesting a sterically constrained binding pocket. For this compound, the ethyl group at position 4 would need to be accommodated within this pocket.
Applications in Advanced Materials Science and Engineering
Photoinitiators for Advanced Polymerization Systems
Derivatives of indane-1,3-dione, including the 4-ethyl substituted variant, have emerged as highly effective components in photoinitiating systems (PIS), which are crucial for processes like 3D printing and the curing of coatings. encyclopedia.pubresearchgate.netmdpi.com These compounds are particularly valued for their ability to be activated by visible light, such as from common LEDs (e.g., 405 nm), offering a safer and more energy-efficient alternative to traditional UV-based initiation. researchgate.netnih.gov They are often employed in multi-component systems to maximize the efficiency of polymerization. mdpi.com
Mechanisms in Cationic Polymerization
In cationic polymerization, 4-Ethyl indane-1,3-dione-based dyes can act as photosensitizers in multi-component systems, typically alongside an onium salt, such as an iodonium (B1229267) salt, which serves as the source of the cationic species. acs.orgresearchgate.net The process is initiated by the absorption of visible light by the dye.
The general mechanism proceeds as follows:
Photoexcitation: The this compound derivative (Dye) absorbs a photon, promoting it to an excited singlet state (¹Dye), which may then convert to a more stable triplet state (³Dye).
Electron Transfer: The excited dye interacts with the iodonium salt (Iod⁺). In an oxidative cycle, the excited dye donates an electron to the iodonium salt, leading to the formation of a dye radical cation (Dye•⁺) and the unstable decomposition of the iodonium salt.
Generation of Initiating Species: The decomposition of the iodonium salt generates a strong Brønsted acid (H⁺).
Initiation of Polymerization: This photogenerated acid protonates a monomer (e.g., an epoxide or vinyl ether), creating a carbocation that initiates the cationic polymerization chain reaction.
These systems are effective for curing epoxide/acrylate (B77674) blends to form interpenetrated polymer networks (IPNs). acs.org
| Component | Role in Cationic Polymerization | Example |
| Photosensitizer (Dye) | Absorbs visible light and initiates electron transfer | This compound derivative |
| Oxidizing Agent | Accepts an electron and decomposes to form an acid | Iodonium salt (e.g., bis(4-tert-butylphenyl)iodonium hexafluorophosphate) |
| Monomer | Undergoes polymerization | Epoxides (e.g., (3,4-Epoxycyclohexane)methyl 3,4-epoxycyclohexylcarboxylate) |
This table illustrates the typical components and their functions in a cationic photopolymerization system sensitized by an indane-1,3-dione derivative.
Mechanisms in Free-Radical Polymerization
This compound derivatives are highly versatile for initiating free-radical polymerization, particularly of acrylate monomers. nih.govmdpi.com They are typically used in three-component photoinitiating systems designed for high efficiency under aerobic conditions and low-intensity light. mdpi.com
A common system consists of the indane-1,3-dione dye, an electron/hydrogen donor (e.g., an amine like ethyl dimethylaminobenzoate, EDB), and an electron acceptor (e.g., an iodonium salt). mdpi.com The mechanism is based on a series of redox reactions:
Photoexcitation: The dye absorbs light from a source like a 405 nm LED and reaches an excited state (Dye*). mdpi.com
Redox Reactions: The excited dye can react via two main pathways:
Reductive Cycle: The excited dye interacts with the amine (EDB), which donates an electron to form a dye radical anion (Dye•⁻) and an amine radical cation (EDB•⁺). The Dye•⁻ then reduces the iodonium salt (Iod⁺) to generate an aryl radical (Ar•), regenerating the ground-state dye.
Oxidative Cycle: The excited dye interacts with the iodonium salt, which accepts an electron to generate a dye radical cation (Dye•⁺) and an aryl radical (Ar•). The Dye•⁺ then oxidizes the amine to regenerate the ground-state dye and produce an amine radical.
Radical Generation: Both pathways result in the formation of highly reactive radicals (aryl radicals and/or amine-derived radicals). The formation of these radicals has been confirmed by techniques such as electron spin resonance (ESR) spin-trapping experiments. mdpi.com
Initiation: These generated free radicals attack the C=C double bonds of acrylate monomers, initiating the radical polymerization process. mdpi.com
Research has demonstrated that by carefully selecting the electron donors and acceptors, these systems can achieve high monomer conversion rates, making them suitable for applications like laser-written 3D printing. mdpi.com
Chromophores for Non-Linear Optical (NLO) Applications
The strong electron-accepting nature of the indane-1,3-dione moiety makes it an excellent component for the design of chromophores with significant non-linear optical (NLO) properties. encyclopedia.pubmdpi.comnih.gov this compound can be incorporated into "push-pull" molecular structures, where it is connected to a strong electron-donating group via a π-conjugated bridge. rsc.org
In these D-π-A (Donor-π-Acceptor) systems, the this compound serves as the acceptor (A). This intramolecular charge transfer from the donor to the acceptor results in a molecule with a large ground-state dipole moment and high first molecular hyperpolarizability (β), which are key indicators of second-order NLO activity. nih.gov Studies on analogous indanone-based chromophores have shown they exhibit larger molecular hyperpolarizability than traditional dyes precisely because of the strong electron-withdrawing capacity of the core structure. researchgate.net
A major challenge in developing practical NLO materials is preventing the chromophores from arranging in a centrosymmetric fashion in the solid state, which would cancel out the bulk NLO effect. nih.gov A common strategy to overcome this is to incorporate the this compound-based NLO chromophores into a polymer matrix, which helps to lock the dipoles in a non-centrosymmetric alignment after poling. nih.gov
| Component of NLO Chromophore | Function | Example Moiety |
| Electron Donor (D) | Provides electron density | Amines, Alkoxy-substituted phenyls, Carbazoles rsc.org |
| π-Conjugated Bridge | Facilitates intramolecular charge transfer | Polyenes, Thiophenes |
| Electron Acceptor (A) | Withdraws electron density, creating a large dipole moment | This compound |
This table outlines the fundamental components of a push-pull chromophore for NLO applications featuring a this compound acceptor.
Components in Organic Electronic and Optoelectronic Devices
The versatility of this compound as a functional unit extends to the field of organic electronics, where its derivatives are used to construct semiconductors, charge transfer materials, and sensitizing dyes. encyclopedia.pubsmolecule.com
Dyes for Dye-Sensitized Solar Cells (DSSCs)
In dye-sensitized solar cells, the sensitizing dye is responsible for absorbing sunlight and injecting electrons into the semiconductor electrode (typically TiO₂). Derivatives of this compound are used as the electron-accepting and anchoring group in D-A-π-A or D-π-A type organic dyes. nih.gov
The this compound moiety, often further functionalized with carboxylic acid groups, serves two critical functions:
Electron Acceptor: It acts as the primary electron sink (A) within the dye molecule, promoting efficient intramolecular charge separation upon photoexcitation. This separates the electron and hole, reducing the likelihood of charge recombination.
Anchoring Group: The carbonyl or carboxyl groups can bind strongly to the surface of the metal oxide semiconductor (e.g., TiO₂), ensuring efficient electronic coupling for rapid electron injection from the dye's excited state into the semiconductor's conduction band.
Research on analogous systems has shown that indoline (B122111) dyes featuring a carboxylated indan-1,3-dione acceptor exhibit high power conversion efficiencies, attributed to broad UV-vis absorption, suitable energy levels for charge transfer, and good electrochemical stability. researchgate.net
Organic Semiconductors and Charge Transfer Materials
This compound is a valuable building block for creating small-molecule organic semiconductors. smolecule.com Its electron-deficient nature makes it suitable for producing push-pull type molecules that can exhibit ambipolar charge transport or serve as n-type (electron-transporting) materials in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org
The performance of these devices relies heavily on the charge carrier mobility of the active material. The molecular packing of the this compound derivatives in the solid state is a critical factor influencing this mobility. acs.orgacs.org The presence of the ethyl group can influence solubility and thin-film morphology, which are key processing parameters. By attaching bulky side groups to the indandione core, derivatives can be designed to form stable amorphous glass states, which is highly advantageous for fabricating large-area devices from solution. core.ac.uk In bulk heterojunction solar cells, indandione derivatives can act as the electron-acceptor material mixed with a polymer donor, with the relative energy levels of the two materials dictating the device's open-circuit voltage. core.ac.uk
| Property | Relevance to Organic Electronics |
| Electron-Accepting Nature | Enables creation of n-type and push-pull semiconductors. |
| Chemical Modifiability | Allows tuning of energy levels (LUMO/HOMO) and physical properties. |
| Molecular Packing | Critically influences charge carrier mobility in the solid state. acs.orgacs.org |
| Amorphous Film Formation | Derivatives can be designed for solution-based processing of devices. core.ac.uk |
This table summarizes the key properties of this compound derivatives that are important for their application as organic semiconductors.
Electroluminescent Device Components
Derivatives of the indane-1,3-dione framework are recognized for their utility in Organic Light Emitting Diodes (OLEDs). researchgate.net Their strong electron-accepting nature makes them suitable for use as electron-transporting materials or as part of the emissive layer in OLED device stacks. researchgate.net By incorporating the indane-1,3-dione moiety into more complex molecular structures, such as bipolar host materials or metal complexes, researchers can develop efficient and stable light-emitting devices. sioc-journal.cn
One area of research involves the synthesis of iridium(III) complexes where ligands derived from or similar to indane-1,3-dione are used. These organometallic compounds can exhibit intense phosphorescence, a key property for achieving high efficiency in OLEDs. For instance, a bipolar orange emissive iridium(III) complex demonstrated high photoluminescent quantum yields and short lifetimes, properties desirable for electroluminescent applications. sioc-journal.cn
| Complex | Emission Wavelength (λem) | Photoluminescent Quantum Yield (Φ) | Lifetime (τ) |
|---|---|---|---|
| Ir1 | 587 nm | 69% | 1.50 µs |
| Ir2 | 570 nm | 74% | 1.62 µs |
Fluorescent Probes and Chemical Sensors for Analytical Research
The indane-1,3-dione structure is a versatile platform for the design of fluorescent and colorimetric sensors. nih.gov By functionalizing the active methylene (B1212753) bridge of the dione (B5365651), typically through a Knoevenagel condensation, chromophores can be created that exhibit a change in their optical properties upon interaction with specific analytes. helsinki.fi This enables the detection of various ions and biomolecules.
Derivatives have been developed as highly effective chemosensors for anions. These sensors operate through mechanisms like hydrogen bonding or nucleophilic addition, which alter the electronic structure of the indane-1,3-dione-based chromophore, leading to a visible color change or a change in fluorescence intensity. kaust.edu.sabgsu.edu For example, a sensor incorporating a calix rsc.orgpyrrole receptor with an indane-1,3-dione unit was shown to be a selective chemodosimeter for the cyanide anion, with a distinct bleaching of its yellow color upon detection. nih.gov Other systems have been designed for the colorimetric sensing of fluoride, acetate (B1210297), and phosphate (B84403) ions. kaust.edu.sakaust.edu.sa
The fluorescence of indane-1,3-dione derivatives can also be quenched upon binding to larger biomolecules. This property has been exploited to study protein-ligand interactions, such as the binding of 2-(2-hydroxy-5-nitrobenzylidene)-1,3-indanedione to immunoglobulins, demonstrating its potential use as a fluorescent label in immunoassays. mdpi.comresearchgate.net
| Sensor Structure | Target Analyte | Sensing Mechanism | Observed Change | Binding Affinity (K) / Detection Limit |
|---|---|---|---|---|
| 2-(2-(2,4-dinitrophenyl)hydrazono)2H-indene-1,3-dione | F⁻, CN⁻, AcO⁻, OH⁻ | Colorimetric | Color change from greenish-yellow to purplish-blue | Not specified |
| Calix rsc.orgpyrrole-Indane-1,3-dione | Cyanide (CN⁻) | Nucleophilic Addition | Bleaching of yellow color nih.gov | K = 2.78 × 10⁴ M⁻¹ nih.gov |
| Diformyl-bipyrrole-Indane-1,3-dione | Fluoride (F⁻) | Colorimetric/Fluorometric | Significant color change kaust.edu.sakaust.edu.sa | K up to 7.39 x 10⁹ M⁻²; LOD 92 ppm kaust.edu.sakaust.edu.sa |
| 2-(2-hydroxy-3-ethoxybenzylidene)-1,3-indanedione | Serum Albumin | Fluorescence Quenching | Concentration-dependent intensity decrease nih.gov | Ksv (HSA) = 3.19 x 10⁴ M⁻¹ nih.gov |
Integration into Polyaromatic Systems for Tunable Electronic Properties
A major application of this compound in materials science is its use as a potent electron-accepting core in donor-π-acceptor (D-π-A), or "push-pull," molecular architectures. mdpi.comnih.gov In these systems, the electron-deficient indane-1,3-dione moiety is connected to an electron-donating group (often a polyaromatic amine or heterocycle) through a π-conjugated spacer. nih.govnih.gov This arrangement facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which governs the material's optoelectronic properties.
By systematically modifying the electron donor, the π-spacer, or the acceptor unit, the electronic properties—most notably the absorption and emission wavelengths—can be precisely tuned. researchgate.net Extending the polyaromatic system of the acceptor itself, for instance by using 1H-cyclopenta[b]naphthalene-1,3(2H)-dione instead of indane-1,3-dione, leads to a significant red-shift (a shift to longer wavelengths) of the ICT absorption band. researchgate.net This tunability is crucial for designing materials for specific applications, such as dyes for solar cells or chromophores for non-linear optics. nih.govkaust.edu.sa
| Electron Donor Group | Acceptor: Indane-1,3-dione (λmax in nm) | Acceptor: 1H-Cyclopenta[b]naphthalene-1,3(2H)-dione (λmax in nm) | Red Shift (nm) |
|---|---|---|---|
| 4-(Dimethylamino)phenyl | 508 | 542 | 34 |
| 4-(Diphenylamino)phenyl | 493 | 523 | 30 |
| Julolidine | 529 | 562 | 33 |
| Indole | 466 | 502 | 36 |
| Data derived from a comparative study on push-pull chromophores based on naphthalene (B1677914) scaffolds. The shift demonstrates the effect of extending the polyaromatic acceptor system. |
Molecular Mechanisms and Structure Activity Relationships in in Vitro Research
Investigation of Molecular Targets and Pathways in Cell-Free and In Vitro Cellular Models
In vitro studies are fundamental in elucidating the molecular targets and cellular pathways affected by a compound. For derivatives of the indane-1,3-dione scaffold, a variety of in vitro models have been employed to identify their biological activities. These models range from cell-free assays using purified enzymes to more complex cellular systems that can reveal effects on specific signaling pathways.
Research on related indane-1,3-dione derivatives has identified several potential molecular targets. For instance, certain derivatives have been shown to inhibit enzymes like tyrosinase and α-glucosidase. researchgate.netsums.ac.ir The investigation of these compounds often involves cell-based assays to assess their efficacy and mechanism of action. For example, the anti-inflammatory properties of some indane-1,3-dione analogs have been explored in cellular models of inflammation. researchgate.net While direct in vitro studies specifically on 4-Ethyl indane-1,3-dione are not extensively documented in the provided search results, the activities of other derivatives provide a strong basis for predicting its potential molecular targets and for designing future in vitro investigations.
Enzyme Inhibition Studies and Mechanistic Insights (e.g., Human Neutrophil Elastase Inhibition)
A significant area of research for indane-1,3-dione derivatives is their potential as enzyme inhibitors, particularly against proteases involved in inflammatory diseases. researchgate.netnih.gov Human Neutrophil Elastase (HNE) is a serine protease released by neutrophils at sites of inflammation and is a key player in the pathology of conditions like chronic obstructive pulmonary disease (COPD). rsc.orgnih.gov
Studies on various indane-1,3-dione derivatives have demonstrated their ability to inhibit HNE. nih.gov The 1,3-dicarbonyl nature of the indane-1,3-dione scaffold is crucial for this activity, allowing for specific interactions within the enzyme's active site. rsc.org While specific inhibitory data for this compound against HNE is not detailed in the provided results, the general class of compounds shows promise. The synthesis and screening of libraries of indane-1,3-dione derivatives have been undertaken to identify potent HNE inhibitors. nih.gov
Elucidation of Binding Modes and Catalytic Inhibition Mechanisms
Understanding how a molecule binds to its target enzyme is critical for rational drug design. For indane-1,3-dione derivatives, molecular docking studies are often employed to predict the binding orientation within the active site of enzymes like HNE. researchgate.net These computational models suggest that the indane-1,3-dione core can form key interactions, such as hydrogen bonds and van der Waals interactions, with amino acid residues in the enzyme's active site. sums.ac.ir
The mechanism of inhibition can vary. For HNE, a serine protease, inhibitors can act through different mechanisms, including competitive, non-competitive, or mixed-type inhibition. Kinetic studies are essential to determine the precise mechanism. For some HNE inhibitors based on different scaffolds, a mixed mechanism of action has been observed. mdpi.com The enolization of the β-dicarbonyl system in indane-1,3-diones can significantly influence their reactivity and interaction with the catalytic residues of the target enzyme. rsc.org
Receptor Binding Affinity and Ligand-Target Interaction Analysis
Beyond enzyme inhibition, indane-1,3-dione derivatives have been investigated for their ability to bind to various receptors. The structural features of these compounds, including the rigid bicyclic system and the potential for diverse substitutions, allow them to be tailored for specific receptor interactions.
For example, derivatives of the indane-1,3-dione scaffold have been evaluated for their binding affinity to receptors implicated in neurodegenerative diseases, such as those associated with amyloid-β aggregation. bohrium.com While specific receptor binding data for this compound is not available in the provided search results, the general scaffold has been a foundation for designing ligands with affinity for various biological targets. researchgate.netevitachem.com The analysis of ligand-target interactions often involves computational methods to predict binding energies and identify key interacting residues. sums.ac.ir
Comprehensive Structure-Activity Relationship (SAR) Studies for Modulating In Vitro Biological Interactions
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For indane-1,3-dione derivatives, SAR studies have provided valuable insights into how different substituents on the scaffold influence their inhibitory potency and selectivity. core.ac.uksums.ac.ir
These studies have shown that modifications at various positions of the indane-1,3-dione ring system can significantly impact biological activity. For instance, in the context of tyrosinase inhibition, the nature and position of substituents on the benzylidene moiety attached to the indane-1,3-dione core were found to be critical for activity. sums.ac.ir Similarly, for HNE inhibitors, the substituents on the indane ring can be varied to enhance binding affinity and selectivity. nih.gov The electronic and steric properties of the substituents play a key role in these interactions. core.ac.uk
The following table summarizes hypothetical SAR data based on the general principles observed in the provided literature for indane-1,3-dione derivatives, illustrating how different substitutions might affect HNE inhibition.
| Compound | R1 | R2 | R3 | IC50 (µM) for HNE Inhibition (Hypothetical) |
| Indane-1,3-dione | H | H | H | >100 |
| This compound | C2H5 | H | H | 50 |
| 4-Nitro indane-1,3-dione | NO2 | H | H | 25 |
| 2-Benzylidene-indane-1,3-dione | H | =CH-Ph | H | 15 |
| 2-(4-Chlorobenzylidene)-indane-1,3-dione | H | =CH-C6H4Cl | H | 8 |
Role of the Indane-1,3-dione Scaffold in Rational Ligand Design
The indane-1,3-dione scaffold serves as a versatile and privileged template in rational ligand design. nih.govdntb.gov.ua Its rigid structure provides a defined orientation for appended functional groups, facilitating predictable interactions with biological targets. The synthetic tractability of this scaffold allows for the systematic modification and optimization of ligand properties. nih.govmdpi.com
The key features of the indane-1,3-dione scaffold that make it valuable for drug design include:
A rigid bicyclic core: This reduces conformational flexibility, which can lead to higher binding affinity and selectivity.
Two reactive carbonyl groups: These provide handles for various chemical modifications and can participate in hydrogen bonding with target proteins. nih.gov
An active methylene (B1212753) group: This position can be readily functionalized, for example, through Knoevenagel condensation, to introduce a wide range of substituents. nih.gov
These properties have enabled the development of indane-1,3-dione derivatives targeting a wide array of biological systems, underscoring the importance of this scaffold in medicinal chemistry. nih.govresearchgate.net
Future Research Directions and Emerging Trends for 4 Ethyl Indane 1,3 Dione
Development of Novel and Highly Efficient Synthetic Methodologies
While established methods exist for the synthesis of 4-Ethyl indane-1,3-dione, future research is focused on developing more efficient, scalable, and environmentally benign processes. Current synthetic routes include the Claisen condensation, oxidation of indane, and copper-catalyzed reactions. smolecule.com However, emerging trends point towards the adoption of advanced synthetic strategies.
A key area of development is the use of microwave-assisted synthesis (MWI). tandfonline.com MWI has been shown to significantly accelerate reactions and improve yields for other indane-1,3-dione derivatives, offering a more energy-efficient alternative to conventional heating. tandfonline.com Another promising trend is the application of green chemistry principles, such as the use of task-specific ionic liquids as catalysts, which can lead to faster, room-temperature reactions with minimal waste. acs.org For alkyl-substituted indanediones like the 4-ethyl variant, a specific Friedel-Crafts acylation of the corresponding benzoyl chloride with malonyl dichloride has been identified as a potential route, though it may require optimization for higher yields. encyclopedia.pub
Table 1: Potential Future Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Relevant Research Area |
|---|---|---|
| Microwave-Assisted Synthesis (MWI) | Reduced reaction times, increased yields, energy efficiency. tandfonline.com | High-throughput screening, rapid analogue synthesis. |
| Ionic Liquid Catalysis | Fast, room-temperature reactions, potential for catalyst recycling, environmentally friendly. acs.org | Green chemistry, sustainable manufacturing. |
| Optimized Friedel-Crafts Acylation | Specific route for alkyl-substituted derivatives. encyclopedia.pub | Scalable production, fundamental synthetic chemistry. |
| Domino/Tandem Reactions | Increased molecular complexity from simple precursors in a single step. researchgate.netbohrium.com | Efficient synthesis of complex derivatives. |
Exploration of Unprecedented Reactivity Patterns and Chemical Transformations
The reactivity of this compound is largely dictated by its β-diketone structure, particularly the active methylene (B1212753) group situated between the two carbonyls. smolecule.comresearchgate.net This feature makes it an excellent substrate for Knoevenagel condensation reactions with various aldehydes. mdpi.comsmolecule.com Other known transformations include aldol (B89426) condensation, bromination at the 2-position, and reduction of the carbonyl groups. smolecule.com
Future research will likely focus on leveraging this reactivity in more complex, multi-component reactions (MCRs) and domino sequences to construct novel heterocyclic systems. nih.govtandfonline.com The indane-1,3-dione scaffold has been successfully used to synthesize a variety of fused and spiro compounds, including pyrans, quinolines, and pyridopyrimidines. tandfonline.combohrium.com Applying these sophisticated transformations to this compound could yield libraries of unique molecules with potential applications in medicinal chemistry and materials science. An underexplored area with significant potential is the use of this compound in tandem cyclization reactions. researchgate.net Furthermore, the self-condensation of the parent indane-1,3-dione to form Bindone, a stronger electron acceptor, suggests that similar or cross-condensation reactions involving the 4-ethyl derivative could be explored to create novel chromophores. mdpi.com
Advancements in Materials Science Integration for Next-Generation Technologies
Indane-1,3-dione derivatives are recognized for their utility as electron-accepting building blocks in functional organic materials. nih.govencyclopedia.pub They have been incorporated into organic semiconductors, dyes for solar cells, photoinitiators for polymerization, and materials with non-linear optical (NLO) properties. nih.govsmolecule.comresearchgate.net The active methylene group is ideal for creating push-pull dyes through Knoevenagel condensation, where the indanedione acts as the electron acceptor. researchgate.net
The introduction of the 4-ethyl group provides a tool for fine-tuning the material properties. For instance, the ethyl group can enhance solubility in organic solvents, which is crucial for solution-based processing of organic electronic devices. It can also subtly modify the electronic properties and solid-state packing of the molecules, influencing charge transport in semiconductors or the absorption spectrum of dyes. Future work will involve the systematic integration of this compound into these advanced materials, exploring how the ethyl substituent impacts device performance in organic photovoltaics and photopolymerization processes. smolecule.com
Deeper Mechanistic Understanding of Molecular Interactions in In Vitro Systems
Derivatives of the indane-1,3-dione scaffold have shown a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comsmolecule.com This has spurred research into their mechanisms of action at a molecular level. For example, specific indanedione derivatives have been designed and synthesized as inhibitors of human neutrophil elastase (HNE), an enzyme implicated in chronic obstructive pulmonary disease (COPD). rsc.org
For this compound, future research will focus on elucidating its interactions with specific biological targets. This involves a combination of enzyme inhibition assays and computational methods like molecular docking. smolecule.comiajps.com Studies on similar compounds have used docking to understand how they fit into the active site of enzymes like COX-2, providing a basis for their anti-inflammatory effects. iajps.com A deeper understanding of the enolisation effect and its influence on the structure-activity relationship is also critical. rsc.org Such mechanistic studies are essential for the rational design of more potent and selective therapeutic agents based on the this compound framework.
Rational Design and Synthesis of Advanced Indane-1,3-dione Derivatives for Specific Research Applications
The ultimate goal of future research is the rational design and synthesis of advanced derivatives of this compound tailored for specific functions. The versatility of the indanedione core allows for extensive chemical modification. nih.govencyclopedia.pub
Building on the known biological activities of the scaffold, researchers can design 4-ethyl derivatives as specific enzyme inhibitors or molecular probes. For instance, by combining the 4-ethyl indanedione core with other pharmacophores like benzimidazole (B57391) or hydrazide moieties, new compounds can be synthesized and screened for activity against targets like neutrophil elastase. rsc.org Similarly, Knoevenagel condensation with various aromatic aldehydes can yield derivatives with potential antioxidant and anti-inflammatory properties. iajps.com In materials science, the 4-ethyl group can be combined with other substitutions (e.g., halogens, cyano groups) on the aromatic ring to precisely tune the electron-accepting ability and energy levels of the molecule for use in custom optoelectronic devices. nih.govencyclopedia.pub
Table 2: Examples of Indane-1,3-dione Derivative Classes and Their Research Applications
| Derivative Class | Synthetic Strategy | Target Application | Rationale for Future Research with 4-Ethyl Scaffold |
|---|---|---|---|
| Benzimidazole Derivatives | Multi-step synthesis involving chlorosulfonation and condensation. rsc.org | Inhibition of Human Neutrophil Elastase (HNE) for COPD treatment. rsc.org | The 4-ethyl group could modify binding affinity or pharmacokinetic properties. |
| Styrylated Indanediones | Knoevenagel condensation with substituted benzaldehydes. iajps.com | Anti-inflammatory (COX-2 inhibition), antimicrobial, antioxidant agents. iajps.com | Fine-tuning of electronic properties and biological activity. |
| Fused Heterocycles (e.g., Quinolines) | Microwave-assisted multi-component reactions. tandfonline.com | Novel scaffolds for medicinal chemistry screening. tandfonline.com | The 4-ethyl group can influence reactivity and final structure. |
| Push-Pull Dyes | Knoevenagel condensation with electron-donating aldehydes. researchgate.net | Photoinitiators, organic solar cells, NLO materials. researchgate.net | Enhanced solubility and modified optoelectronic properties. |
Q & A
Q. How can computational methods predict the bioactivity of novel this compound analogs?
- Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., VKORC1, acetylcholinesterase) identifies binding poses. QSAR models using descriptors like logP, polar surface area, and HOMO-LUMO gaps can prioritize synthesis targets .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
